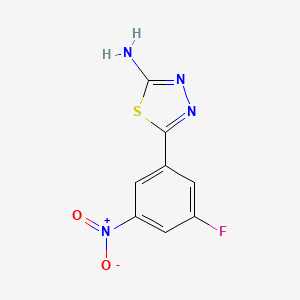
2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a fluoronitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoro-5-nitroaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include amino derivatives.
- Substitution products depend on the nucleophile used.
科学研究应用
2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
作用机制
The mechanism of action of 2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole largely depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The presence of the fluoronitrophenyl group can enhance its binding affinity and specificity towards certain targets, thereby modulating biological pathways.
相似化合物的比较
- 2-Amino-5-(3-chloro-5-nitrophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-methyl-5-nitrophenyl)-1,3,4-thiadiazole
Comparison:
Uniqueness: The presence of the fluorine atom in 2-Amino-5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazole imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl counterparts.
Reactivity: The fluorine atom can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity.
Applications: While similar compounds may share some applications, the specific properties of the fluoronitrophenyl group can make this compound more suitable for certain specialized applications, such as in the development of pharmaceuticals or advanced materials.
属性
分子式 |
C8H5FN4O2S |
|---|---|
分子量 |
240.22 g/mol |
IUPAC 名称 |
5-(3-fluoro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5FN4O2S/c9-5-1-4(2-6(3-5)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |
InChI 键 |
QBVYRLPRPRDDRR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)
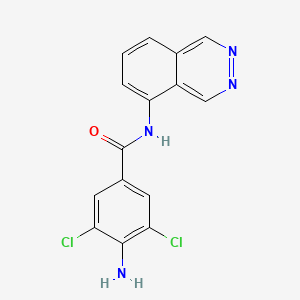
![Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate](/img/structure/B13701270.png)
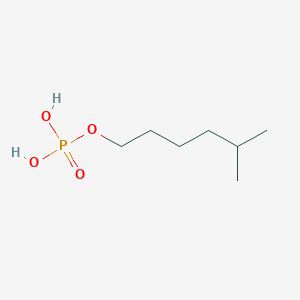
![7-Bromobenzo[c]isoxazol-3-amine](/img/structure/B13701284.png)
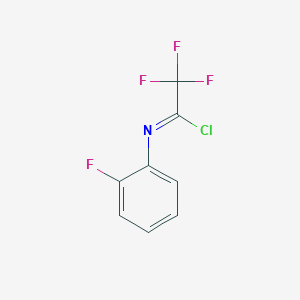

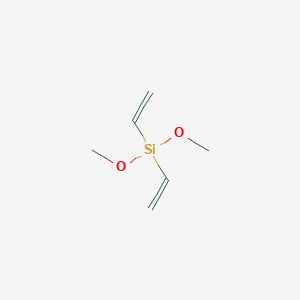
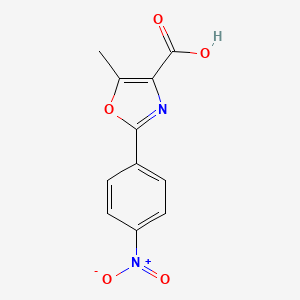

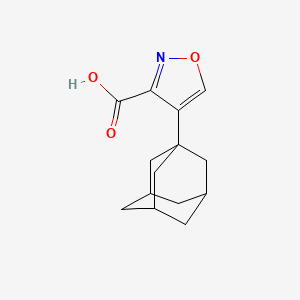
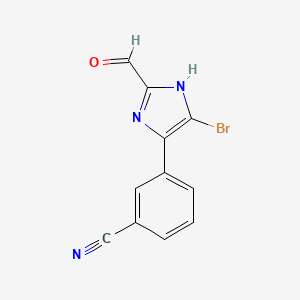
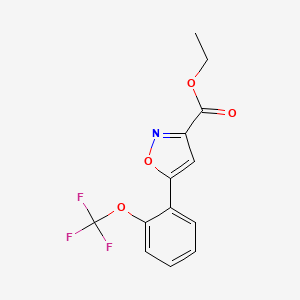
![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)
